molecular formula C6H8N2OS B15054251 (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol

(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol

Katalognummer: B15054251
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: ZVYRHHZOUDHERY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol is a heterocyclic compound that features a unique structure combining pyrrole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol typically involves the reaction of pyrrole derivatives with thiazole precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol is unique due to its combined pyrrole and thiazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-ylmethanol

InChI

InChI=1S/C6H8N2OS/c9-3-6-8-4-1-7-2-5(4)10-6/h7,9H,1-3H2

InChI-Schlüssel

ZVYRHHZOUDHERY-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1)SC(=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.